molecular formula C22H28N4O6S2 B2735853 ethyl 3-carbamoyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 449781-91-3

ethyl 3-carbamoyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2735853
CAS No.: 449781-91-3
M. Wt: 508.61
InChI Key: HZVBXOOEEALZLZ-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C22H28N4O6S2 and its molecular weight is 508.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Phosphine-Catalyzed Annulation

    A study by Zhu et al. (2003) introduced an efficient phosphine-catalyzed [4 + 2] annulation process that utilizes ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon. This method synthesizes ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and regioselectivity, indicating a potential pathway for synthesizing derivatives of the compound (Zhu, Lan, & Kwon, 2003).

  • Synthesis of Pyrido and Thieno Pyrimidines

    Bakhite, Al‐Sehemi, and Yamada (2005) reported on the preparation of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates. This synthesis route could be applicable for creating structurally related compounds, demonstrating the versatility of ethyl 3-carbamoyl derivatives in synthesizing complex heterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).

Pharmacological Studies

  • Antituberculosis Activity

    Research by Jeankumar et al. (2013) explored the synthesis and biological evaluation of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates. These compounds, including closely related structures, were assessed for their in vitro activity against Mycobacterium tuberculosis. The study found significant antituberculosis activity and cytotoxicity for some derivatives, highlighting the potential of ethyl 3-carbamoyl derivatives in antimicrobial applications (Jeankumar et al., 2013).

  • Antimycobacterial Agents

    Kumar Raju et al. (2010) developed novel ethyl 4-hydroxy-2,6-diaryl-5-(arylsulfanyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylates through a four-component reaction. These compounds were tested for their antimycobacterial properties against Mycobacterium tuberculosis H37Rv, demonstrating promising results that suggest potential therapeutic applications of ethyl 3-carbamoyl derivatives (Kumar Raju et al., 2010).

Properties

IUPAC Name

ethyl 3-carbamoyl-2-[[4-(diethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O6S2/c1-4-26(5-2)34(30,31)15-9-7-14(8-10-15)20(28)24-21-18(19(23)27)16-11-12-25(13-17(16)33-21)22(29)32-6-3/h7-10H,4-6,11-13H2,1-3H3,(H2,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVBXOOEEALZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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